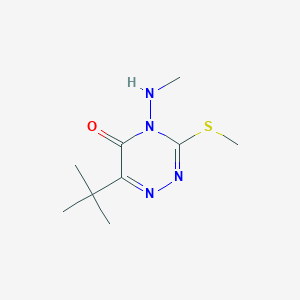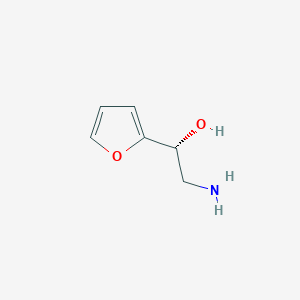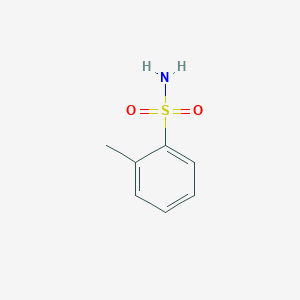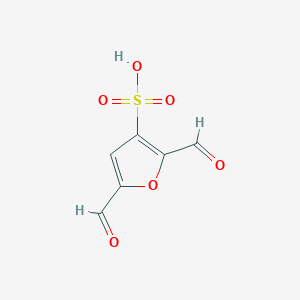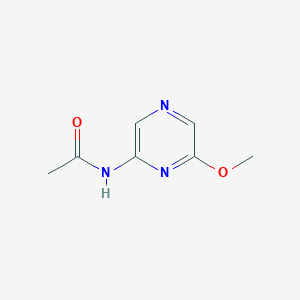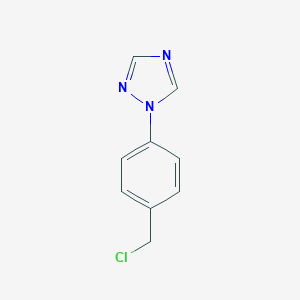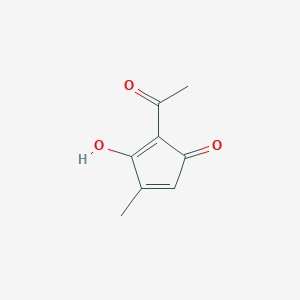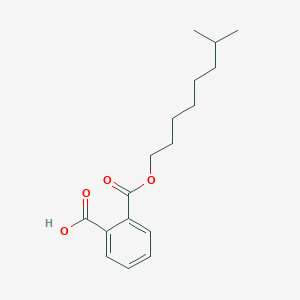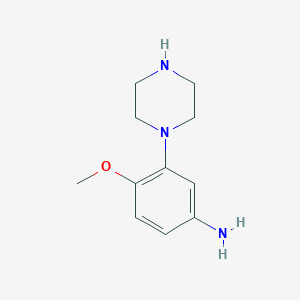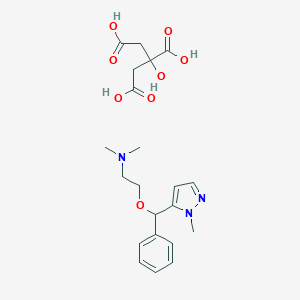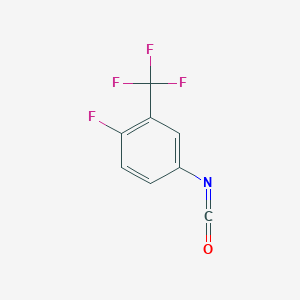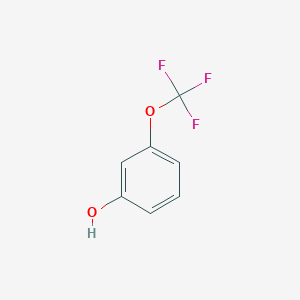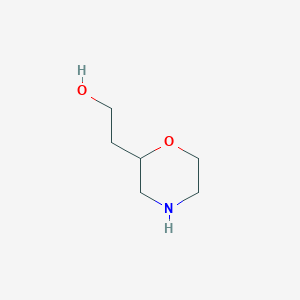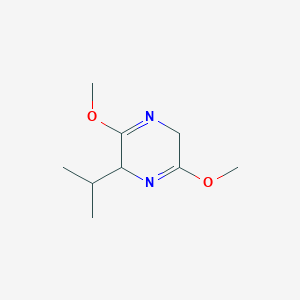
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate (BPQF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. BPQF belongs to the quinazoline family of compounds and has been studied extensively for its unique properties and potential benefits.
科学研究应用
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential as a therapeutic agent for cardiovascular diseases.
作用机制
The mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is not fully understood, but studies have shown that it acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of cell proliferation and angiogenesis, making it a potential candidate for cancer treatment.
生化和生理效应
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate inhibits the growth of cancer cells and induces apoptosis. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-tumor effects and can inhibit the growth of tumors in mice. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its specificity for EGFR and VEGFR, making it a potential candidate for cancer treatment with fewer side effects. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown promising results in animal models of neurological disorders, making it a potential candidate for the treatment of these diseases. However, one limitation of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. One direction is to study the potential of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate as a therapeutic agent for cardiovascular diseases. Another direction is to optimize the synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate to improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate and its potential applications in the treatment of neurological disorders.
合成方法
The synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 4-pentyl-2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with butylpiperazine to yield 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. This synthesis method has been optimized to yield high purity and high yield of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate.
属性
CAS 编号 |
129664-03-5 |
|---|---|
产品名称 |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
分子式 |
C25H36N4O5 |
分子量 |
472.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(4-butylpiperazin-1-yl)-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H32N4O.C4H4O4/c1-3-5-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(14-16-25)12-6-4-2;5-3(6)1-2-4(7)8/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
QTAIKANOBHRZAX-WLHGVMLRSA-N |
手性 SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
同义词 |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



